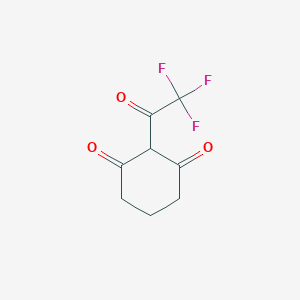
2-(2,2,2-Trifluoroacetyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoroacetyl)cyclohexan-1,3-dione is a chemical compound with the molecular formula C8H7F3O3 and a molecular weight of 208.13 g/mol . It is characterized by the presence of a trifluoroacetyl group attached to a cyclohexane-1,3-dione structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoroacetyl)cyclohexan-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-(Trifluoroacetyl)cyclohexan-1,3-dione may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoroacetyl)cyclohexan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(Trifluoroacetyl)cyclohexan-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and other agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(Trifluoroacetyl)cyclohexan-1,3-dione involves the inhibition of specific enzymes. For instance, it has been shown to inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the breakdown of the amino acid tyrosine in plants . This inhibition leads to the accumulation of toxic intermediates, resulting in the bleaching of plant tissues.
Comparación Con Compuestos Similares
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness: 2-(Trifluoroacetyl)cyclohexan-1,3-dione is unique due to its trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other similar compounds. This makes it particularly valuable in specific industrial and research applications .
Propiedades
Fórmula molecular |
C8H7F3O3 |
|---|---|
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)7(14)6-4(12)2-1-3-5(6)13/h6H,1-3H2 |
Clave InChI |
BCEFUYWOIOCVLS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C(=O)C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


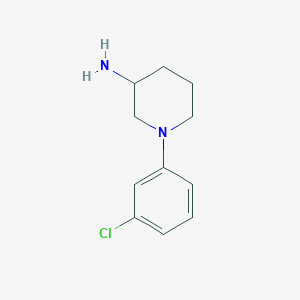
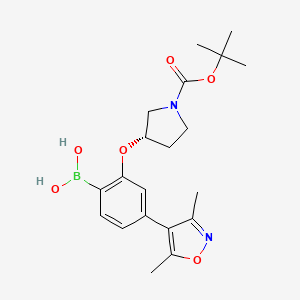
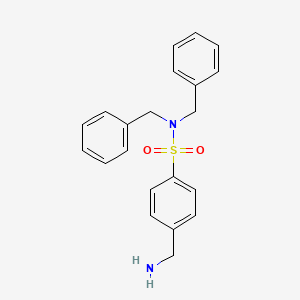
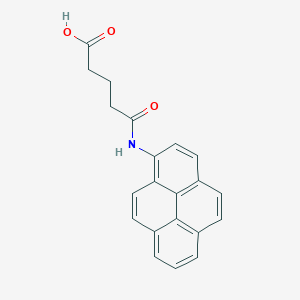
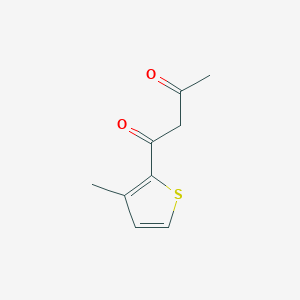
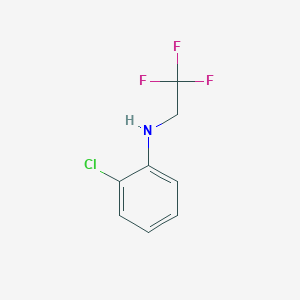
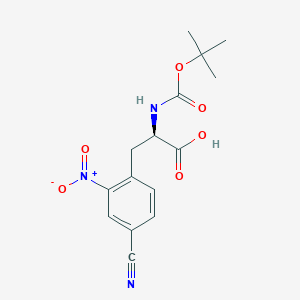
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)

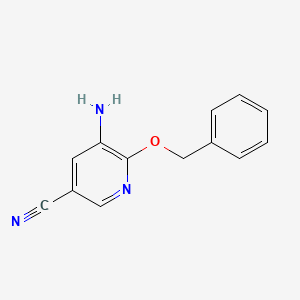


![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)

